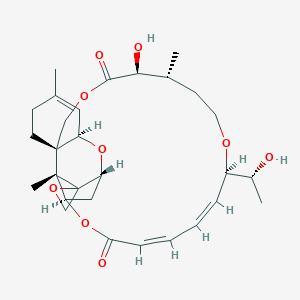![molecular formula C9H5N3O B083936 [1,2]Oxazolo[4,5-B]quinoxaline CAS No. 14094-93-0](/img/structure/B83936.png)
[1,2]Oxazolo[4,5-B]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2]Oxazolo[4,5-B]quinoxaline is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications in various fields. It is a fused tricyclic system composed of an oxazole ring and a quinoxaline ring, which makes it an interesting target for synthetic chemists and pharmacologists.
Mecanismo De Acción
The mechanism of action of [1,2]Oxazolo[4,5-B]quinoxaline is not fully understood. However, it has been reported to interact with various cellular targets such as DNA, enzymes, and receptors. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. It also exhibits potent inhibitory activity against the kinase activity of c-Src, an oncogenic protein that is overexpressed in many types of cancer.
Efectos Bioquímicos Y Fisiológicos
[1,2]Oxazolo[4,5-B]quinoxaline has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus. In addition, it has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which makes it a potential drug candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [1,2]Oxazolo[4,5-B]quinoxaline is its ease of synthesis and purification. It can be obtained in high yield and purity using the optimized synthetic method. It also exhibits potent biological activity at low concentrations, which makes it an attractive target for drug discovery. However, one of the limitations of [1,2]Oxazolo[4,5-B]quinoxaline is its poor solubility in aqueous solutions, which makes it difficult to study its biological activity in vitro.
Direcciones Futuras
There are several future directions for the research on [1,2]Oxazolo[4,5-B]quinoxaline. One of the directions is to explore its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its role in modulating the immune system and its potential as an immunomodulatory agent. Furthermore, the development of new synthetic methods for [1,2]Oxazolo[4,5-B]quinoxaline and its derivatives could lead to the discovery of new biological activities and applications.
Métodos De Síntesis
The synthesis of [1,2]Oxazolo[4,5-B]quinoxaline involves the condensation of 2-aminobenzamide with glyoxal in the presence of acetic acid. The resulting product is then subjected to cyclization with formic acid to obtain the target compound. This method has been optimized by several researchers to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
[1,2]Oxazolo[4,5-B]quinoxaline has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, it has been reported to exhibit anticancer, antiviral, and antibacterial activities. It also shows potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic electronics, it has been utilized as a hole-transporting material in organic light-emitting diodes.
Propiedades
Número CAS |
14094-93-0 |
|---|---|
Nombre del producto |
[1,2]Oxazolo[4,5-B]quinoxaline |
Fórmula molecular |
C9H5N3O |
Peso molecular |
171.16 g/mol |
Nombre IUPAC |
[1,2]oxazolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C9H5N3O/c1-2-4-7-6(3-1)11-8-5-10-13-9(8)12-7/h1-5H |
Clave InChI |
PEKVEFZJNXSPFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=NOC3=N2 |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C=NOC3=N2 |
Sinónimos |
Isoxazolo[4,5-b]quinoxaline (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






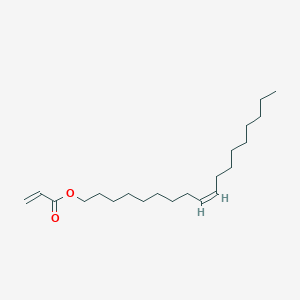
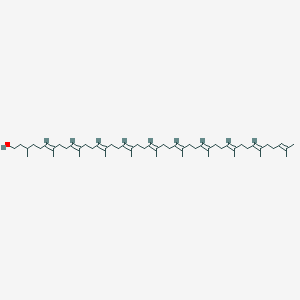
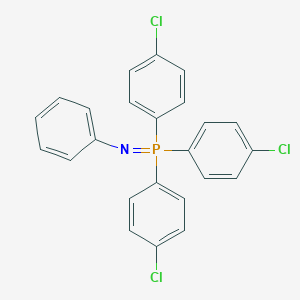
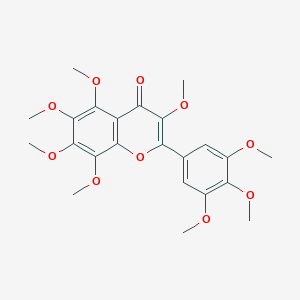
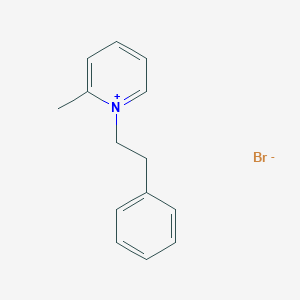
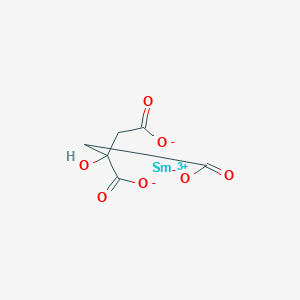
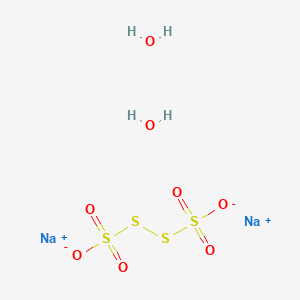
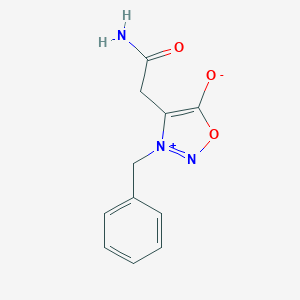
![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)

